(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2-pyridin-4-ylethylsulfanyl)propanoic acid

Description

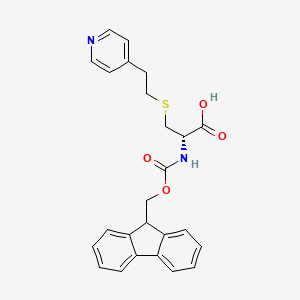

This compound belongs to the class of Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acids, widely used in solid-phase peptide synthesis (SPPS) for temporary amine group protection . The structure comprises:

- Fmoc group: A photolabile protecting group that enables deprotection under mild basic conditions (e.g., piperidine) .

- Amino acid backbone: A propanoic acid framework with stereochemical specificity at the C2 position (S-configuration).

- Side chain: A 2-pyridin-4-ylethylsulfanyl moiety, introducing a sulfur-linked pyridine group. This substituent may enhance metal coordination capabilities or modulate solubility in polar solvents .

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-pyridin-4-ylethylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O4S/c28-24(29)23(16-32-14-11-17-9-12-26-13-10-17)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23H,11,14-16H2,(H,27,30)(H,28,29)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYSIURZWHSQBII-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSCCC4=CC=NC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CSCCC4=CC=NC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2-pyridin-4-ylethylsulfanyl)propanoic acid is a chiral amino acid derivative characterized by a fluorenylmethoxycarbonyl (Fmoc) protecting group and a unique sulfanyl substitution. Its structural components suggest potential applications in medicinal chemistry, particularly in peptide synthesis and drug development.

Chemical Structure

The molecular formula of the compound is with a molecular weight of approximately 378.45 g/mol. The structure includes:

- Fmoc group : This is crucial for protecting the amino group during peptide synthesis.

- Pyridinyl and sulfanyl groups : These modifications may enhance biological activity through specific interactions with biological targets.

Biological Activity Overview

The biological activity of this compound can be primarily linked to its role as a building block in peptide synthesis. The Fmoc group allows for the selective protection of amino groups, facilitating the formation of peptide bonds. The unique pyridinyl and sulfanyl substituents may contribute to enhanced pharmacological properties.

- Peptide Synthesis : The compound serves as a precursor in synthesizing peptides that may exhibit various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

- Target Interaction : The presence of the pyridinyl group suggests potential interactions with receptors or enzymes involved in disease pathways.

Research Findings

Current research indicates that compounds similar to this structure have shown significant pharmacological activities:

- Antimicrobial Activity : Peptides synthesized using Fmoc-protected amino acids often demonstrate antimicrobial properties.

- Antitumor Activity : Certain derivatives have been explored for their ability to inhibit tumor growth through targeted interactions with cancer cell receptors.

Case Studies

- Peptide Synthesis Applications :

- Biological Assays :

- Bioassays conducted on synthesized peptides revealed that modifications, such as the introduction of sulfanyl groups, can significantly enhance binding affinity to target proteins .

Data Tables

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chiral center, Fmoc group, pyridinyl and sulfanyl substitutions | Potential antimicrobial and anticancer activities |

| Fmoc-Lysine | Fmoc protecting group | Used in peptide synthesis |

| Pyridyl derivatives | Aromatic side chains | Various biological activities |

Scientific Research Applications

Peptide Synthesis

Fmoc derivatives are extensively used in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protective group for amino acids, allowing for sequential addition of amino acids to form peptides. This method is crucial for synthesizing peptides that can be used in drug development and biological research.

Drug Development

The incorporation of the pyridine moiety in the structure enhances the compound's interactions with biological targets, making it a candidate for developing new pharmaceuticals. Research has indicated that compounds with similar structures exhibit potent activity against various diseases, including cancer and bacterial infections.

Bioconjugation

The ability to functionalize the compound allows it to be used in bioconjugation processes, where it can be linked to other biomolecules such as antibodies or enzymes. This application is vital for creating targeted drug delivery systems and diagnostic tools.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of Fmoc derivatives, including (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2-pyridin-4-ylethylsulfanyl)propanoic acid. The results showed that compounds with a similar structure inhibited the growth of various cancer cell lines, suggesting potential therapeutic applications in oncology.

Case Study 2: Antibiotic Development

Research focused on the synthesis of novel antibiotics based on Fmoc-protected amino acids demonstrated that modifications to the pyridine ring significantly enhanced antibacterial activity against resistant strains of bacteria. This highlights the compound's potential in combating antibiotic resistance.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Molecular Properties

The table below compares key structural and physicochemical properties of the target compound with similar Fmoc-protected amino acids:

Key Observations:

- Molecular Weight : The target compound’s estimated molecular weight (475.56) exceeds most analogues due to the pyridinylethylsulfanyl group.

- Functional Groups :

- Thioether vs. Aryl/Alkyl : The sulfur atom in the target compound may confer redox sensitivity compared to carbon-based linkages .

- Pyridine vs. Fluorine/Methoxy : Pyridine’s nitrogen lone pairs could enable metal chelation, unlike fluorine (electron-withdrawing) or methoxy (electron-donating) groups .

- Purity and Stability : Analogues like HY-W010984 demonstrate >99% purity under -20°C storage, suggesting similar handling requirements for the target compound .

Preparation Methods

Synthesis of the Pyridin-4-ylethylsulfanyl Amino Acid Intermediate

The side chain containing the 2-pyridin-4-ylethylsulfanyl moiety is typically introduced via nucleophilic substitution or coupling reactions:

- Thiol Alkylation Route: Starting from L-cysteine or a cysteine derivative, the thiol group (-SH) is alkylated with 4-(bromomethyl)pyridine or a similar electrophilic pyridine derivative under basic conditions to yield the 3-(2-pyridin-4-ylethylsulfanyl)propanoic acid backbone.

- This step requires control of reaction conditions to avoid over-alkylation or side reactions.

Fmoc Protection of the Amino Group

The amino group is protected using the standard Fmoc chemistry:

- The amino acid intermediate is reacted with 9-fluorenylmethoxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu) or Fmoc chloride in the presence of a base such as sodium bicarbonate or triethylamine.

- The reaction is typically carried out in aqueous-organic biphasic systems or in solvents like acetone or dioxane with stirring at room temperature or slightly elevated temperatures.

- The Fmoc group selectively protects the α-amino group without affecting the sulfur-containing side chain.

Purification and Isolation

- After completion of the Fmoc protection, the reaction mixture is acidified to precipitate the Fmoc-protected amino acid.

- The product is extracted into organic solvents such as ethyl acetate.

- Further purification is achieved by recrystallization from solvents like ethyl acetate or by chromatographic techniques (e.g., silica gel column chromatography).

- Drying under vacuum yields the pure Fmoc-protected amino acid.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent(s) | Catalyst/Base | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Thiol alkylation | 4-(bromomethyl)pyridine, base (e.g., K2CO3) | DMF or DMSO | Potassium carbonate or NaH | RT to 50 °C | 4–24 h | 70-85 | Control pH to avoid side reactions |

| Fmoc protection | Fmoc-OSu or Fmoc-Cl, base (NaHCO3, Et3N) | Acetone/water or dioxane | Sodium bicarbonate or triethylamine | RT to 40 °C | 12–24 h | 75-90 | Stirring overnight for complete conversion |

| Purification and recrystallization | Acidification, extraction, recrystallization | Ethyl acetate, water | — | Ambient | — | — | Recrystallization improves purity |

Research Findings and Optimization Notes

- The use of Fmoc-OSu is preferred over Fmoc chloride due to milder reaction conditions and fewer side products.

- Maintaining the stereochemistry of the (2S) amino acid is critical; mild bases and controlled temperatures help prevent racemization.

- The sulfur-containing side chain is sensitive to oxidation; therefore, reactions and purifications are often conducted under inert atmosphere or with antioxidants.

- Purity of the intermediate amino acid prior to Fmoc protection greatly influences the final yield and quality.

- Refluxing or extended reaction times can improve conversion but may increase side reactions; thus, optimization is necessary.

Summary Table of Preparation Steps

| Preparation Stage | Description | Key Reagents/Conditions | Outcome/Remarks |

|---|---|---|---|

| 1. Synthesis of sulfanyl amino acid | Alkylation of cysteine derivative with pyridyl bromide | 4-(bromomethyl)pyridine, base, DMF | Formation of 3-(2-pyridin-4-ylethylsulfanyl)propanoic acid |

| 2. Fmoc protection | Reaction with Fmoc-OSu or Fmoc-Cl | Fmoc-OSu, NaHCO3, acetone/water | Selective N-Fmoc protection |

| 3. Purification | Acidification, extraction, recrystallization | Ethyl acetate, water | Pure Fmoc-protected amino acid |

Q & A

Q. What are the standard synthetic routes for preparing (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2-pyridin-4-ylethylsulfanyl)propanoic Acid?

- Methodological Answer : The compound is synthesized via Fmoc-protected amino acid chemistry. Key steps include:

Fmoc Protection : Introduce the Fmoc group to the amine of a cysteine derivative using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in a basic aqueous/organic solvent system (e.g., DMF/NaHCO₃) .

Thiol-Ethylation : React the thiol group with 2-(pyridin-4-yl)ethyl bromide under mild alkaline conditions (pH 8–9) to form the pyridin-4-ylethylsulfanyl moiety.

Acid Deprotection : Cleave the tert-butyl or methyl ester protecting group (if present) using TFA (trifluoroacetic acid) .

Optimization : Microwave-assisted synthesis (e.g., 50–80°C, 10–30 min) can improve yields by 15–20% compared to traditional reflux methods .

Q. How should this compound be purified, and what analytical techniques confirm its identity?

- Methodological Answer :

- Purification : Use reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA). Collect fractions at ~75–85% acetonitrile .

- Characterization :

- Mass Spectrometry (MS) : Expected [M+H]⁺ varies by substituents; for example, Fmoc-protected analogs show m/z ~450–600 .

- ¹H/¹³C NMR : Key signals include Fmoc aromatic protons (δ 7.2–7.8 ppm) and pyridinyl protons (δ 8.3–8.6 ppm) .

Q. What are the critical safety precautions for handling this compound?

- Methodological Answer :

- Personal Protection : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid inhalation of aerosols .

- Storage : Store at –20°C in airtight, light-protected containers. Stability data indicates decomposition above 40°C or in acidic/basic conditions (pH <3 or >10) .

- Hazard Mitigation : In case of skin contact, wash immediately with 10% ethanol/water solution to remove residual Fmoc derivatives .

Advanced Research Questions

Q. How does the pyridin-4-ylethylsulfanyl group influence peptide stability and metal coordination?

- Methodological Answer :

- Metal Coordination : The pyridinyl group chelates transition metals (e.g., Cu²⁺, Ni²⁺) via its nitrogen lone pairs. Use UV-Vis spectroscopy (λ = 250–300 nm) to confirm coordination complexes .

- Stability Impact : The thioether linkage enhances oxidative stability compared to free thiols. Test stability under H₂O₂ (1 mM, 24 h) via HPLC to assess degradation .

Q. What experimental strategies resolve contradictions in reported reactivity of Fmoc-protected thioether derivatives?

- Methodological Answer :

- Contradiction : Some studies report thioether oxidation under mild conditions, while others note stability.

- Resolution :

Condition Screening : Vary pH (5–9), temperature (4–37°C), and oxidizing agents (e.g., DMSO vs. H₂O₂).

Kinetic Analysis : Use LC-MS to monitor oxidation products (e.g., sulfoxide at m/z +16) .

Control Experiments : Compare with Fmoc-cysteine (free thiol) to isolate thioether-specific reactivity .

Q. How can this compound be integrated into solid-phase peptide synthesis (SPPS) with orthogonal protecting groups?

- Methodological Answer :

- Orthogonal Protection : Pair the Fmoc group with acid-labile tert-butyl (for carboxyl) and photolabile (e.g., NVOC) groups.

- SPPS Protocol :

Coupling : Use HBTU/DIPEA activation in DMF (2 equiv, 1 h).

Deprotection : Remove Fmoc with 20% piperidine/DMF (2 × 5 min).

Cleavage : Use TFA/TIS/water (95:2.5:2.5) to release the peptide while retaining thioether integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.